molecular formula C2HBr3O B156923 Dibromoacetyl bromide CAS No. 1681-24-9

Dibromoacetyl bromide

Cat. No. B156923
CAS RN: 1681-24-9
M. Wt: 280.74 g/mol
InChI Key: SCQYFFYVHXLAQV-UHFFFAOYSA-N
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Description

Dibromoacetyl bromide is a chemical compound with the molecular formula C2HBr3O . It is widely used in the synthesis of fine chemicals, agrochemicals, dyes, and pharmaceuticals . As an acylating agent, it reacts with 10H-phenothiazine to give 10-bromoacetyl-10H-phenothiazine .


Synthesis Analysis

The synthesis of 2-bromo-4,6-bis (dibromoacetyl)resorcinol, a compound related to dibromoacetyl bromide, was reported. It was synthesized from 4, 6-diacetylresorcinol (1.94 g, 10 mmol) and bromine (2 mL, 60 mmol) in acetic acid (50 mL) at ice cold condition (0–5 °C) for about 1 h .


Molecular Structure Analysis

The molecular structure of dibromoacetyl bromide consists of two carbon atoms and an oxygen atom of the acetyl groups (atoms C7, C8, O3, and C9, C10, O4) that are nearly co-planar with the central phenyl ring . The compound crystallizes in the triclinic crystal system with Pī space group .


Chemical Reactions Analysis

Dibromoacetyl bromide is employed as an acylating reagent and in the production of heterocyclic compounds . It can convert amines to azido acetamides .


Physical And Chemical Properties Analysis

Dibromoacetyl bromide has a molecular weight of 201.84 . It has a boiling point of 147-150 °C and a density of 2.317 g/mL at 25 °C . It is a liquid at room temperature and has a refractive index of n20/D 1.547 .

Safety And Hazards

Dibromoacetyl bromide is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It reacts violently with water .

Future Directions

While specific future directions for dibromoacetyl bromide are not mentioned in the sources, it is noted that bromoacetyl bromide, a related compound, is used in the synthesis of imidazolium or piridinium based ionic liquids . This suggests potential future applications in the field of ionic liquids.

properties

IUPAC Name

2,2-dibromoacetyl bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HBr3O/c3-1(4)2(5)6/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQYFFYVHXLAQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)Br)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HBr3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70168489
Record name Dibromoacetyl bromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibromoacetyl bromide

CAS RN

1681-24-9
Record name 2,2-Dibromoacetyl bromide
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Record name Dibromoacetyl bromide
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Record name Dibromoacetyl bromide
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Record name Dibromoacetyl bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
H Cohn, ED Bergmann - Israel Journal of Chemistry, 1964 - Wiley Online Library
… The preparation of dibromoacetyl bromide by autoxidation of tribromoethy1ene has been … Amongst the reactions of dibromoacetyl bromide. its easy transformation into bromoform is …
Number of citations: 11 onlinelibrary.wiley.com
AM Ward - Journal of the Chemical Society (Resumed), 1930 - pubs.rsc.org
… This is probably due to the ease of oxidation of the products of reaction or of t'he tribromoethylene, for this substance with atmospheric oxygen yields dibromoacetyl bromide …
Number of citations: 4 pubs.rsc.org
PR Worsham - Acetic Acid and its Derivatives, 1992 - books.google.com
Halogenated acetic acid derivatives are most commonly used as intermediates for synthesis of pharmaceuticals and other industrial chemicals, but halogen substitution gives acetic …
Number of citations: 2 books.google.com
IA Pearl, WM Dehn - Journal of the American Chemical Society, 1939 - ACS Publications
… prepared from urea and dibromoacetyl bromide.Recrystallization from alcohol gave crystals melting at 180-181. …
Number of citations: 5 pubs.acs.org
SD Saraf - Canadian Journal of Chemistry, 1969 - cdnsciencepub.com
… methylaniline (2 g) in benzene (10 n~l) containing potassium carbonate (2 g) was added dibromoacetyl bromide (1 ml). The mixture was warmed on a water bath for 1 h. Work-up in the …
Number of citations: 7 cdnsciencepub.com
D Colbourne, NPC Westwood - Journal of the Chemical Society …, 1985 - pubs.rsc.org
… Since CBr,COBr was synthesised from a commercial sample of CBr,COOH it was assumed that the final sample contained either unchanged CBr,COOH, or some dibromoacetyl bromide…
Number of citations: 9 pubs.rsc.org
CH Kennedy, KB Cohen, WE Bechtold… - Toxicology and applied …, 1993 - Elsevier
… 6 that may undergo covalent binding are tribromoethylene oxide and dibromoacetyl bromide. In addition. the oxiranes of l.2-dibromoethylene might also be expected to undergo …
Number of citations: 7 www.sciencedirect.com
WKR Musgrave - Rodd's Chemistry of Carbon Compounds, 1964 - Elsevier
Publisher Summary Halogen derivatives of both saturated and unsaturated aliphatic hydrocarbons are known in which one or more hydrogen atoms are replaced by halogen atoms up …
Number of citations: 2 www.sciencedirect.com
PH Bentley, E Hunt - Journal of the Chemical Society, Chemical …, 1978 - pubs.rsc.org
… The 6,6-dibromo analogue (2c) was also constructed by a longer route,5 in which the racemic th~eo-amino ester derivative (6)6 was converted into (7a) (dibromoacetyl bromide, …
Number of citations: 1 pubs.rsc.org
张小廷, 刘程程, 周继升, 曹炬, 陈晓红, 宋怀河 - 化学试剂, 2017 - chinareagent.com.cn
… Abstract: HPLC method was established for indirectly determining dibromoacetyl bromide … This method is accurate and reliable, and is suitable for detection of dibromoacetyl bromide …
Number of citations: 3 www.chinareagent.com.cn

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